
D-Sedoheptulose-7-phosphate barium salt
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Overview
Description
D-Sedoheptulose-7-phosphate barium salt: is a chemical compound with the molecular formula C7H13O10P • Ba and a molecular weight of 425.5 g/mol . It is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells . This compound is also involved in carbon fixation in photosynthetic organisms and the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods:
Chemical Reactions Analysis
Enzymatic Reactions
The compound serves as a substrate for enzymes in metabolic pathways:
Transaldolase Reaction
In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, forming D-fructose-6-phosphate.
Cyclization via Sedoheptulose 7-phosphate Cyclases
Recent studies highlight its role in aminocyclitol biosynthesis:
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2-epi-valiolone synthases (EVS) : Enzymes like Amir_2000 (from Actinosynnema mirum) and Staur_3140 (from Stigmatella aurantiaca) catalyze the conversion of D-sedoheptulose-7-phosphate to 2-epi-valiolone, a precursor for aminocyclitol antibiotics .
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Reaction conditions : Require Co²⁺ or Zn²⁺ as cofactors and NAD⁺ .
Enzyme | Reaction | Product | Cofactors |
---|---|---|---|
Transaldolase | Dihydroxyacetone transfer | D-fructose-6-phosphate | – |
EVS | Aldol cyclization | 2-epi-valiolone | Co²⁺/Zn²⁺, NAD⁺ |
Non-Enzymatic Reactions
D-Sedoheptulose-7-phosphate barium salt undergoes classical organic transformations:
Oxidation
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Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
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Products : Oxidized derivatives of the sugar-phosphate backbone.
Reduction
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
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Products : Reduced forms of the phosphorylated sugar.
Substitution
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Reagents : Nucleophiles (e.g., hydroxylamine, amines)
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Products : Substituted phosphate esters.
Key Research Findings
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Enzymatic Divergence : Phylogenetic studies reveal that sedoheptulose 7-phosphate cyclases (e.g., EVS, EEVS) exhibit functional diversity, enabling biosynthesis of distinct cyclic precursors for antibiotics .
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Mechanistic Insights :
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Biotechnological Applications :
Comparative Analysis of Reaction Types
Reaction Type | Key Features | Biological Relevance |
---|---|---|
Enzymatic | Substrate-specific, cofactor-dependent, stereospecific | Central to metabolic pathways (PPP) and antibiotic biosynthesis |
Non-Enzymatic | Broad reagent compatibility, less stereospecific | Used in chemical synthesis of derivatives for research applications |
Scientific Research Applications
D-Sedoheptulose-7-phosphate barium salt is a chemical compound with the formula C7H13O10P- Ba and a molecular weight of 425.47 . It appears as a white to off-white powder . This compound is also known as D-altro-Heptulose 7-phosphate barium salt or Barium(2+) [(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate .
Scientific Research Applications
This compound is primarily used in scientific research, particularly in biochemistry and related fields . Its applications stem from its role as an intermediate in several key metabolic pathways .
Pentose Phosphate Pathway: D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway for the production of NADPH and nucleotide precursors . In this pathway, the enzyme transaldolase facilitates the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, resulting in the production of D-fructose-6-phosphate .
Carbon Fixation: D-Sedoheptulose-7-phosphate also plays a role in carbon fixation in photosynthetic organisms .
Biosynthesis: The compound is involved in the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Sedoheptulose 7-phosphate cyclases (SH7PC): Sedoheptulose 7-phosphate cyclases are a family of enzymes that utilize sedoheptulose 7-phosphate (SH7P) as a substrate . These enzymes convert SH7P into cyclic products and are found throughout Prokarya and Eukarya, suggesting their potential biological roles in nature . Three known SH7PCs are:
- 2- epi-5- epi-valiolone synthases (EEVS)
- desmethyl-4-deoxygadusol synthase (DDGS)
- 2- epi-valiolone synthase (EVS)
Bacterial SH7PCs have been identified in various bacteria, including Gram-(+) and Gram-(−) bacteria, isolated from diverse environments such as soils, aquatic systems, and extreme environments . The majority of identified bacterial SH7PCs are from actinobacteria (EEVS) and cyanobacteria (DDGS) .
Mechanism of Action
D-Sedoheptulose-7-phosphate barium salt exerts its effects through its role as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This reaction is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular biosynthesis and antioxidant defense .
Comparison with Similar Compounds
D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.
D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.
D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.
Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .
Q & A
Basic Research Questions
Q. What is the biochemical role of D-sedoheptulose-7-phosphate barium salt in metabolic pathways?
D-Sedoheptulose-7-phosphate (BaS7P) is a critical intermediate in the pentose phosphate pathway , where it facilitates the conversion of glucose-6-phosphate to ribose-5-phosphate (for nucleotide synthesis) and NADPH (for redox balance) . It also participates in transketolase-catalyzed reactions, enabling carbon skeleton rearrangement between sugars, as demonstrated in studies of human transketolase mechanisms .
Q. What are the standard methods for synthesizing and purifying this compound?
Synthesis typically involves phosphorylation of sedoheptulose followed by barium salt precipitation. Purification is achieved via crystallization under controlled pH and temperature conditions, with ≥95% purity confirmed by HPLC or NMR . Commercial synthesis protocols emphasize avoiding phosphate buffer contamination, as residual ions may interfere with downstream enzymatic assays .
Q. Which analytical techniques are used to validate the structural integrity of BaS7P?
- Nuclear Magnetic Resonance (NMR) : Confirms sugar backbone structure and phosphorylation sites .
- Mass Spectrometry (MS) : Validates molecular weight (562.8 g/mol) and detects barium adducts .
- Elemental Analysis : Ensures correct stoichiometry (e.g., C₇H₁₃O₁₀PBa₂) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity data involving BaS7P?
Contradictions in transketolase kinetic parameters often arise from:
- Buffer incompatibility : Barium ions may precipitate phosphate buffers, altering free ion concentrations. Use non-phosphate buffers (e.g., HEPES) and validate with ion-selective electrodes .
- Metal interference : Competing divalent cations (e.g., Mg²⁺) can inhibit BaS7P-enzyme interactions. Pre-treat samples with chelators like EDTA .
Q. What computational models are employed to study BaS7P’s role in enzyme mechanisms?
QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models simulate transketolase active sites, revealing how BaS7P stabilizes thiamine diphosphate (ThDP) cofactors during catalysis. These models incorporate 5,000+ atoms, with high-accuracy optimization at the B3LYP/6-31G level .
Q. How does barium salt stability impact experimental reproducibility in long-term studies?
BaS7P degrades under humid conditions due to hygroscopicity. Store lyophilized aliquots at -80°C in anhydrous containers. Monitor degradation via HPLC retention time shifts or loss of NADPH yield in coupled enzymatic assays .
Q. Can BaS7P serve as a biomarker for metabolic diseases?
Preliminary studies suggest its potential in diagnosing diabetes and fatty acid metabolism disorders , as fluctuations correlate with altered pentose phosphate pathway flux. However, clinical validation requires longitudinal metabolomic profiling using LC-MS/MS to distinguish BaS7P from structurally similar heptuloses .
Q. What challenges arise when quantifying BaS7P in complex biological matrices?
- Ion suppression in MS : Barium adducts reduce ionization efficiency. Mitigate with post-column infusion of ammonium acetate .
- Matrix interference : Cellular metabolites (e.g., UDP-glucose) co-elute with BaS7P. Use hydrophilic interaction chromatography (HILIC) for improved separation .
Q. Methodological Considerations
Q. How to design experiments studying BaS7P’s role in gene expression regulation?
- Knockdown models : Use siRNA targeting transketolase (TKT) to observe downstream gene expression changes via RNA-seq.
- Isotopic tracing : Feed cells ¹³C-labeled BaS7P and track carbon flux into nucleotide pools using GC-MS .
Q. What are the best practices for reconstituting BaS7P in enzymatic assays?
Dissolve lyophilized powder in ultrapure, deionized water (18.2 MΩ·cm) to prevent precipitate formation. Centrifuge at 14,000×g for 5 minutes to remove insoluble particulates before adjusting to working concentrations .
Properties
Molecular Formula |
C7H13BaO10P |
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Molecular Weight |
425.47 g/mol |
IUPAC Name |
barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |
InChI Key |
CXUFELXUIHDDQP-XPWALFIUSA-L |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
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